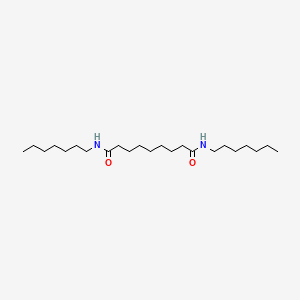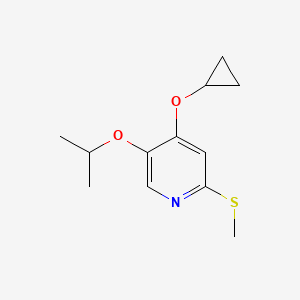
2',3'-Difluoro-4'-hydroxybiphenyl-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile is an organic compound with the molecular formula C13H7F2NO and a molecular weight of 231.20 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a carbonitrile group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Introduction of Fluorine Atoms: Fluorine atoms are introduced through halogenation reactions using reagents like bromine or chlorine, followed by fluorination.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using reagents like sodium hydroxide or other bases.
Formation of Carbonitrile Group: The carbonitrile group is introduced through cyanation reactions, typically using reagents like copper(I) cyanide in the presence of a suitable solvent.
Chemical Reactions Analysis
2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile can be compared with other similar compounds:
2,6-Difluoro-4-hydroxybenzonitrile: Similar in structure but differs in the position of fluorine atoms and the absence of a biphenyl structure.
4-Cyano-4’-pentylbiphenyl: Contains a carbonitrile group and a biphenyl structure but lacks fluorine atoms and a hydroxyl group.
2’,4’-Difluoro-4-hydroxy-biphenyl-3-carboxylic acid: Similar in having fluorine atoms and a hydroxyl group but contains a carboxylic acid group instead of a carbonitrile group.
These comparisons highlight the unique combination of functional groups in 2’,3’-Difluoro-4’-hydroxybiphenyl-4-carbonitrile, which contributes to its distinct chemical properties and applications.
Properties
Molecular Formula |
C13H7F2NO |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
4-(2,3-difluoro-4-hydroxyphenyl)benzonitrile |
InChI |
InChI=1S/C13H7F2NO/c14-12-10(5-6-11(17)13(12)15)9-3-1-8(7-16)2-4-9/h1-6,17H |
InChI Key |
DBVVPOTXOUNWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C(=C(C=C2)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[1-(4-Propoxyphenyl)ethyl]formamide](/img/structure/B14813918.png)



